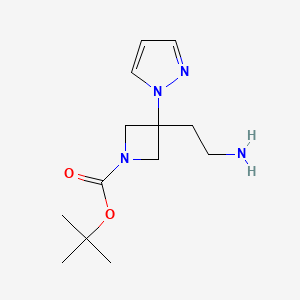
tert-Butyl 3-(2-aminoethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-(2-aminoethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate: is a synthetic organic compound that features a unique combination of functional groups, including an azetidine ring, a pyrazole moiety, and an aminoethyl side chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-aminoethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via condensation reactions with appropriate hydrazine derivatives.
Attachment of the Aminoethyl Side Chain: The aminoethyl group can be added through nucleophilic substitution reactions.
tert-Butyl Protection: The carboxylate group is often protected with a tert-butyl group to enhance stability and facilitate purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
tert-Butyl 3-(2-aminoethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: The aminoethyl side chain can be oxidized to form corresponding oxo derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted azetidines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted azetidines.
科学研究应用
tert-Butyl 3-(2-aminoethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of tert-Butyl 3-(2-aminoethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The aminoethyl side chain and pyrazole ring are key functional groups that enable binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
tert-Butyl 3-(2-aminoethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate: can be compared with other compounds that have similar structural features:
tert-Butyl 3-(2-aminoethyl)-3-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
tert-Butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate: Similar structure but with an imidazole ring instead of a pyrazole ring.
These comparisons highlight the unique properties of This compound
属性
分子式 |
C13H22N4O2 |
|---|---|
分子量 |
266.34 g/mol |
IUPAC 名称 |
tert-butyl 3-(2-aminoethyl)-3-pyrazol-1-ylazetidine-1-carboxylate |
InChI |
InChI=1S/C13H22N4O2/c1-12(2,3)19-11(18)16-9-13(10-16,5-6-14)17-8-4-7-15-17/h4,7-8H,5-6,9-10,14H2,1-3H3 |
InChI 键 |
GCUKLVYTTNYDSQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CCN)N2C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



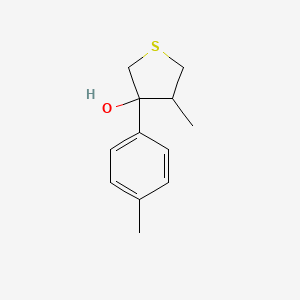

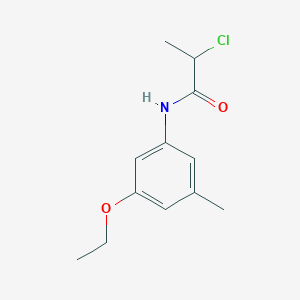
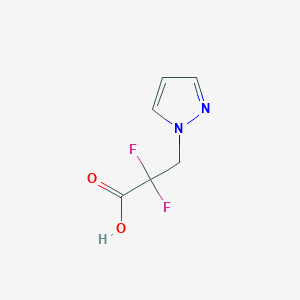
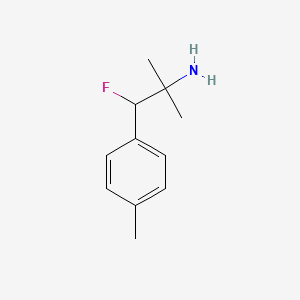
![5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13198261.png)


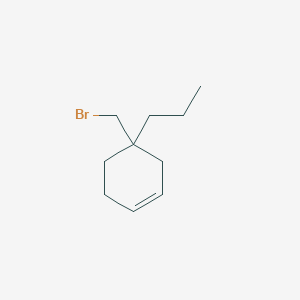
![2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde](/img/structure/B13198274.png)
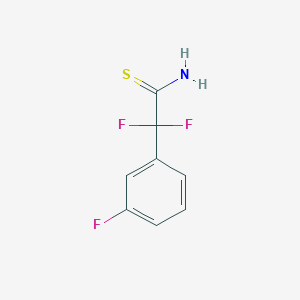
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one](/img/structure/B13198287.png)

